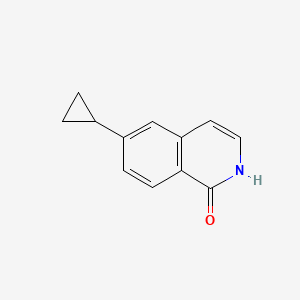
1(2H)-Isoquinolinone, 6-cyclopropyl-
Descripción general
Descripción
“1(2H)-Isoquinolinone, 6-cyclopropyl-” is a type of cycloalkane, which are cyclic hydrocarbons where the carbons of the molecule are arranged in the form of a ring . Cycloalkanes are also saturated, meaning that all of the carbons atoms that make up the ring are single bonded to other atoms (no double or triple bonds) .
Synthesis Analysis
The synthesis of compounds like “1(2H)-Isoquinolinone, 6-cyclopropyl-” often involves the use of pinacol boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Molecular Structure Analysis
The complex “(1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4- (oxo-κO)-3-quinolinecarboxylato-κO3) difluoro-boron” crystallizes in the monoclinic space group P 2 1 / c . It is a resonance hybrid with an almost tetrahedral boron which produces a 6-membered ring, where the boron atom is slightly bent out of plane .Physical And Chemical Properties Analysis
The physical and chemical properties of “1(2H)-Isoquinolinone, 6-cyclopropyl-” would depend on its exact molecular structure. For example, the compound “(1-Cyclopropyl-6-fluoro-1,4-dihydro-8-methoxy-4- (oxo-κO)-3-quinolinecarboxylato-κO3) difluoro-boron” has a molecular weight of 425.337 .Aplicaciones Científicas De Investigación
Isoquinoline Derivatives in Modern Therapeutics
Isoquinoline derivatives, including 1(2H)-Isoquinolinone, 6-cyclopropyl-, have been identified as a crucial class of compounds due to their wide range of biological activities. These compounds have been extensively studied for their pharmacological importance in modern therapeutics. Research has revealed their potential in treating various conditions such as anti-fungal, anti-Parkinsonism, anti-tubercular, anti-tumor, anti-glaucoma, anti-Alzheimer’s disease, anti-viral, anti-bacterial, anti-diabetic, and anti-malarial diseases. The comprehensive review by Danao et al. (2021) serves as a significant resource, highlighting the diverse pharmacotherapeutic applications of isoquinoline derivatives and offering inspiration for future research in developing novel low-molecular-weight inhibitors for various pharmacotherapeutic applications (Danao, Pooja M. Malghade, D. Mahapatra, M. Motiwala, & U. Mahajan, 2021).
Plant Isoquinoline N-Oxide Alkaloids
Another significant area of research focuses on the pharmacological activities of plant-derived isoquinoline N-oxide alkaloids. These compounds have been isolated from different plant species and demonstrated to possess antimicrobial, antibacterial, antitumor, and other activities. The review by Dembitsky, Gloriozova, & Poroikov (2015) explores the structures, origins, reported biological activities, and structure-activity relationships (SAR) of these compounds, indicating new possible applications in drug discovery and highlighting their role as an important source of leads for drug discovery (Dembitsky, T. Gloriozova, & V. Poroikov, 2015).
Nucleic Acid-Binding Isoquinoline Alkaloids
The therapeutic potential of nucleic acid-binding isoquinoline alkaloids, including 1(2H)-Isoquinolinone, 6-cyclopropyl-, is another promising area. These alkaloids, through their interaction with nucleic acids, have shown potential anticancer properties. Bhadra and Kumar (2012) provide an up-to-date review of interactions between various isoquinoline alkaloids and nucleic acids, offering insights into the binding mode, mechanism, and specificity. This review underscores the importance of these interactions in the design of new drugs with effective therapeutic agents (Bhadra & G. Kumar, 2012).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
The future directions for “1(2H)-Isoquinolinone, 6-cyclopropyl-” could involve further exploration of its synthesis, properties, and potential applications. For example, the catalytic protodeboronation of pinacol boronic esters is a valuable but relatively unknown transformation that could be explored further .
Propiedades
IUPAC Name |
6-cyclopropyl-2H-isoquinolin-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c14-12-11-4-3-9(8-1-2-8)7-10(11)5-6-13-12/h3-8H,1-2H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPKAXJJTPFRUFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC3=C(C=C2)C(=O)NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1(2H)-Isoquinolinone, 6-cyclopropyl- | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1433736.png)
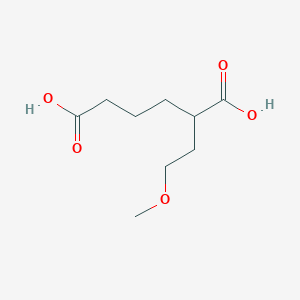
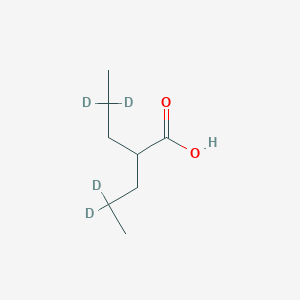

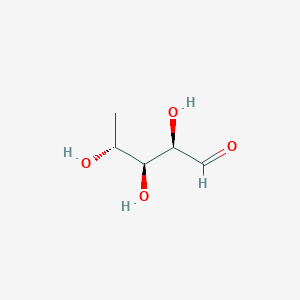
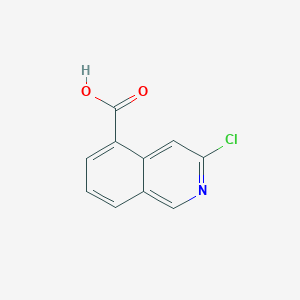
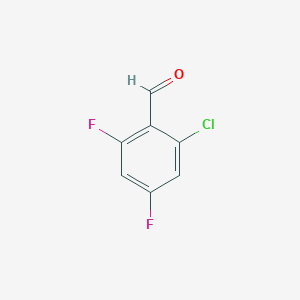
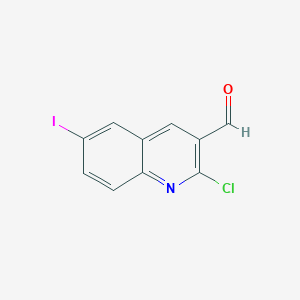


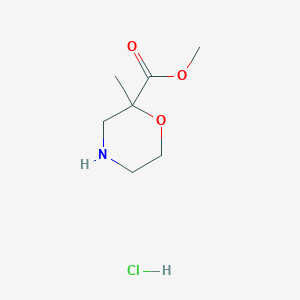

![(3,3-Dimethoxy-1-{[(4-methylbenzenesulfonyl)oxy]methyl}cyclobutyl)methyl 4-methylbenzene-1-sulfonate](/img/structure/B1433758.png)
![2-[[2-(Dimethylamino)ethyl]thio]-aceticAcidHydrochloride](/img/structure/B1433759.png)